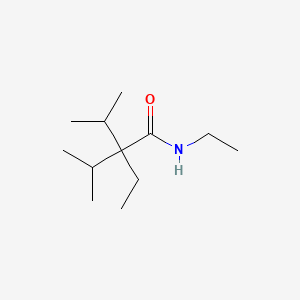

n-Ethyl-2,2-diisopropylbutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-diethyl-3-methyl-2-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOMMNVANAQDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)(C(C)C)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199127 | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline solid; Slight cooling mint aroma | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51115-70-9 | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-diethyl-2-(isopropyl)-3-methylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94244JM5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Ethyl-2,2-diisopropylbutanamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of n-Ethyl-2,2-diisopropylbutanamide, a tertiary amide with applications in various fields, including as a cooling agent in consumer products.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic pathways, detailed experimental protocols, and robust analytical characterization techniques. The guide emphasizes the underlying chemical principles and practical considerations necessary for the successful preparation and validation of this sterically hindered amide.

Introduction

This compound (CAS No. 51115-70-9) is a white crystalline solid with a molecular formula of C₁₂H₂₅NO and a molecular weight of 199.33 g/mol .[1][2] Its structure features a highly substituted quaternary carbon center adjacent to the amide carbonyl group, which presents unique challenges and considerations in its synthesis. This guide will explore three primary synthetic strategies for its preparation, each with distinct advantages and mechanistic underpinnings. Furthermore, a detailed protocol for the analytical characterization of the final product will be presented, ensuring purity and structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | [1] |

| Molecular Weight | 199.33 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 36.00 to 40.00 °C | [2] |

| Boiling Point | 258.00 to 259.00 °C at 760.00 mm Hg | [2] |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will detail three such pathways:

-

Route A: A Ritter-type reaction from a nitrile precursor.

-

Route B: N-alkylation of a pre-formed primary amide.

-

Route C: Direct amidation of a carboxylic acid with an amine.

Figure 1: Overview of the three synthetic routes to this compound.

Route A: Ritter-Type Reaction from Diisopropyl Butyronitrile

This pathway is a robust and scalable method for the synthesis of this compound, utilizing diisopropyl butyronitrile as a key starting material. The reaction proceeds via a mechanism analogous to the Ritter reaction, where a nitrile reacts with a source of a carbocation under strong acid catalysis.

Synthesis of Diisopropyl Butyronitrile

The precursor, diisopropyl butyronitrile, can be synthesized via the alkylation of propionitrile with an isopropyl halide in the presence of a strong base.

Reaction: Propionitrile + 2 Isopropyl Halide --(Strong Base)--> Diisopropyl Butyronitrile

Protocol: A detailed protocol for the synthesis of 2,2-diisopropyl propionitrile (a closely related compound) is described in patent CN103242194B, which can be adapted for the synthesis of diisopropyl butyronitrile.[3] This involves the reaction of propionitrile with an isopropyl halide in the presence of a strong base like sodium hydride or sodium methylate in an organic solvent such as tetrahydrofuran (THF) or dioxane.[3]

Synthesis of this compound

This synthesis involves the reaction of diisopropyl butyronitrile with an ethyl ester in the presence of polyphosphoric acid (PPA).[4]

Reaction Mechanism: The reaction is believed to proceed through a Ritter-type mechanism. The ethyl ester, under the strongly acidic conditions of the PPA, can generate an ethyl carbocation. This electrophile is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired tertiary amide.

Figure 2: Simplified mechanism of the Ritter-type reaction for the synthesis of this compound.

Experimental Protocol: The following protocol is adapted from the procedure described in patent CN102260185A.[4]

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 150 g of diisopropyl butyronitrile, 120 g of diethyl carbonate, and 400 g of 115% polyphosphoric acid.

-

Reaction: With vigorous stirring, heat the mixture to reflux, maintaining a temperature of 125-135 °C for approximately 10 hours.

-

Workup: Cool the reaction mixture to about 30 °C. Slowly and cautiously add water to decompose the unreacted polyphosphoric acid. Extract the product with 500 g of toluene.

-

Purification: Separate the organic layer and wash it twice with 200 g of 5% aqueous sodium carbonate solution, followed by two washes with 100 g of water.

-

Isolation: Remove the toluene by distillation under reduced pressure. The crude product is then purified by high vacuum distillation to yield the final product with a purity greater than 99%.

Route B: N-Alkylation of 2,2-diisopropylbutanamide

This route involves the synthesis of the primary amide, 2,2-diisopropylbutanamide, followed by its N-alkylation with an ethyl halide.

Synthesis of 2,2-diisopropylbutanamide

The primary amide can be prepared by the controlled hydrolysis of diisopropyl butyronitrile.

Reaction: Diisopropyl Butyronitrile --(H₂O, Acid or Base Catalyst)--> 2,2-diisopropylbutanamide

Protocol: The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. A common method involves heating the nitrile with concentrated sulfuric acid or a mixture of a mineral acid and an alcohol.

Synthesis of this compound

The N-alkylation of the primary amide is achieved by deprotonation with a strong base followed by reaction with an ethyl halide.

Reaction Mechanism: The amide proton is weakly acidic and can be removed by a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to form an amidate anion. This anion then acts as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the N-ethylated product.

Figure 3: Mechanism of N-alkylation of 2,2-diisopropylbutanamide.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Amide Addition: Cool the suspension to 0 °C and add a solution of 2,2-diisopropylbutanamide (1 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Route C: Direct Amidation of 2,2-diisopropylbutanoic acid

This classical approach involves the formation of an amide bond between 2,2-diisopropylbutanoic acid and ethylamine, facilitated by a coupling agent.

Synthesis of 2,2-diisopropylbutanoic acid

The carboxylic acid can be prepared by the hydrolysis of diisopropyl butyronitrile under forcing acidic or basic conditions.

Reaction: Diisopropyl Butyronitrile --(H₂O, H⁺ or OH⁻, Heat)--> 2,2-diisopropylbutanoic acid

Protocol: Refluxing the nitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide) followed by acidic workup will yield the carboxylic acid.

Synthesis of this compound

The amidation is achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Mechanism: The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethylamine, which displaces the activated leaving group (dicyclohexylurea or the corresponding urea derivative for EDC) to form the amide bond.

Figure 4: Simplified mechanism of direct amidation using a coupling agent.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,2-diisopropylbutanoic acid (1 equivalent) and ethylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM). Add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 equivalents).

-

Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography or vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques is employed.

Chromatography

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for quantitative purity analysis.[5] A typical method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[5]

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the ethyl group on the quaternary carbon (a quartet and a triplet), and the two isopropyl groups (two septets and four doublets, which may be complex and overlapping due to the steric hindrance).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 170-180 ppm), the quaternary carbon, and the various methyl and methylene carbons of the ethyl and isopropyl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amide is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 199. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of alkyl fragments.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Polyphosphoric Acid (Route A): Corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup procedure involving the addition of water is highly exothermic and should be performed slowly and with cooling.

-

Strong Bases (Route B): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Organolithium reagents like LDA are pyrophoric. These reagents must be handled under an inert atmosphere.[6][7]

-

Coupling Agents (Route C): DCC is a potent skin sensitizer and should be handled with care.

-

Solvents: Many of the solvents used (THF, DCM, toluene) are flammable and/or toxic. All manipulations should be carried out in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

This technical guide has detailed three viable synthetic routes for the preparation of this compound, each with its own set of advantages and challenges. The Ritter-type reaction offers a scalable, one-pot synthesis, while the N-alkylation and direct amidation routes provide classic and versatile alternatives. The characterization section outlines the necessary analytical techniques to ensure the identity and purity of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize and characterize this sterically hindered tertiary amide.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]

- CN103242194B - Preparation method for 2,2-diisopropyl propionitrile - Google Patents. (n.d.).

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents. (n.d.).

Sources

- 1. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]

- 3. CN103242194B - Preparation method for 2,2-diisopropyl propionitrile - Google Patents [patents.google.com]

- 4. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents [patents.google.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

n-Ethyl-2,2-diisopropylbutanamide chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of n-Ethyl-2,2-diisopropylbutanamide, a compound of interest in various industrial and research applications. This document is intended to serve as a technical resource, offering field-proven insights and methodologies for its study and application.

Introduction

This compound, also known by its synonym WS-27, is a synthetic amide that has garnered attention for its unique sensory properties.[1] Unlike many compounds in its class, it provides a cooling sensation without a significant minty aroma.[1][2] This characteristic has led to its primary application as a cooling agent and flavoring agent in various consumer products.[1][3] This guide will delve into the fundamental chemical and physical characteristics of this compound, providing a robust foundation for its use in research and development.

Chemical Identity and Structure

A clear understanding of the chemical identity of this compound is paramount for any scientific investigation. Its fundamental identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | N,2-diethyl-3-methyl-2-propan-2-ylbutanamide | [3] |

| CAS Number | 51115-70-9 | [3] |

| Molecular Formula | C12H25NO | [3] |

| Molecular Weight | 199.33 g/mol | [3] |

| InChI | InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14) | [3] |

| InChIKey | PCOMMNVANAQDMV-UHFFFAOYSA-N | [3] |

| SMILES | CCC(C(C)C)(C(C)C)C(=O)NCC | [3] |

| Synonyms | WS-27, Cooling agent WS-27, N,2-Diethyl-2-(isopropyl)-3-methylbutyramide, Butanamide, N-ethyl-2,2-bis(1-methylethyl)- | [3][4] |

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to two isopropyl groups and an ethyl group. This sterically hindered core is attached to an ethylamide functional group. The compound is achiral.[5]

Caption: Synthetic pathway for this compound.

Experimental Protocol (Exemplary, based on patent literature):

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine diisopropyl butyronitrile and the chosen ethyl ester compound.

-

Catalyst Addition: Slowly add polyphosphoric acid to the reaction mixture with stirring.

-

Reaction Conditions: Heat the mixture to a temperature between 110-150 °C and maintain under reflux for 8-10 hours. [6]4. Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

Purification: The crude product is then purified by high vacuum distillation to yield the final product with high purity. [6]

Analytical Characterization

While comprehensive, publicly available spectral data for this compound is limited, standard analytical techniques would be employed for its characterization. A proposed analytical workflow is outlined below.

Analytical Workflow:

Caption: Proposed analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be utilized for the analysis of this compound. A suggested method involves a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. [1] Spectroscopic Analysis (Predicted):

Due to the lack of publicly available experimental spectra, the following are predicted characteristics based on the known structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the two isopropyl groups. The diastereotopic nature of the protons within the isopropyl and the methylene of the N-ethyl and C-ethyl groups may lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon, the carbonyl carbon, and the various methyl and methylene carbons within the structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretching and bending vibrations of the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.33 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the alkyl substituents.

Safety and Toxicology

The safety and toxicological profile of this compound is not yet fully established.

-

GHS Classification: According to aggregated GHS information, this chemical does not meet the criteria for hazard classification. [3]* JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance, but the evaluation is not yet complete, and an Acceptable Daily Intake (ADI) has not been established. [3]Further data is required for a full safety assessment. [3]* Toxicity Data: In a safety data sheet for a structurally related compound, general first aid measures for skin and eye contact, inhalation, and ingestion are provided, but specific toxicological data for this compound is noted as not thoroughly investigated.

Given the incomplete toxicological data, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Applications and Future Directions

The primary application of this compound is as a cooling and flavoring agent in a variety of consumer products, including tobacco products. [4]Its unique sensory profile makes it a subject of interest for the development of novel sensory experiences in food, beverage, and personal care products.

Future research may focus on:

-

Elucidation of the mechanism of its cooling sensation.

-

Comprehensive toxicological and metabolic studies to complete its safety assessment.

-

Exploration of its potential in other applications where controlled sensory perception is desired.

Conclusion

This compound is a synthetic amide with distinct cooling properties. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. While its application as a flavoring and cooling agent is established, a comprehensive understanding of its toxicological profile and the public availability of its spectral data remain areas for future investigation. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required for the safe and effective use of this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide. [Link]

-

The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide. [Link]

- Google Patents. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.

-

PubChemLite. This compound (C12H25NO). [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

FlavScents. N-ethyl-2,2-diisopropyl butanamide. [Link]

-

precisionFDA. This compound. [Link]

-

Flavor Extract Manufacturers Association (FEMA). 4557this compound. [Link]

-

SIELC Technologies. This compound. [Link]

- Google Patents. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.

-

Gsrs. This compound. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]

- 3. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of n-Ethyl-2,2-diisopropylbutanamide (WS-27)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

n-Ethyl-2,2-diisopropylbutanamide, a synthetic cooling agent also known as WS-27, has garnered significant interest for its potent and sustained cooling sensation in various consumer products. This technical guide provides a comprehensive exploration of its core mechanism of action, focusing on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will delve into the molecular underpinnings of its cooling effect, the structure-activity relationships that govern its potency, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in sensory science, pharmacology, and drug development.

Introduction: The Quest for Novel Cooling Agents

The sensation of cooling is a critical component in a wide array of products, from confectionary and oral care to topical analgesics. While natural compounds like menthol have been traditionally used, their limitations, such as a characteristic odor and potential for irritation, have driven the search for synthetic alternatives. The Wilkinson Sword (WS) series of cooling agents emerged from this quest, offering potent and often odorless cooling properties. This compound (WS-27) is a notable member of this family, recognized for its clean and prolonged cooling effect. Understanding its mechanism of action at a molecular level is paramount for its effective application and the development of next-generation sensory modulators.

The Molecular Target: TRPM8 - The Body's Cold and Menthol Receptor

The primary physiological target of this compound and other cooling agents is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[4] It functions as the principal sensor for environmental cold in mammals.[1][4]

Key Characteristics of TRPM8:

-

Polymodal Activation: TRPM8 can be activated by a variety of stimuli, including:

-

Cold Temperatures: It has a thermal activation threshold of approximately 25-28°C.[1][3]

-

Cooling Compounds: Agonists include natural compounds like menthol and synthetic molecules like icilin and the WS-series of cooling agents.[1][2][4]

-

Voltage: Changes in membrane potential can also modulate channel activity.[4]

-

-

Ion Permeability: Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.

-

Signal Transduction: This influx of positive ions leads to depolarization of the neuronal membrane, triggering the generation of an action potential that is transmitted to the central nervous system and perceived as a cooling sensation.

The following diagram illustrates the central role of TRPM8 in mediating the cooling sensation induced by agonists like this compound.

Caption: Agonist binding to the TRPM8 channel induces a cooling sensation.

Structure-Activity Relationship (SAR) of Carboxamide Cooling Agents

The cooling potency and sensory profile of synthetic cooling agents are intrinsically linked to their chemical structure. For carboxamides like this compound, specific molecular features are critical for effective interaction with the TRPM8 receptor.

-

The Carboxamide Moiety: The amide group is a key pharmacophore, likely involved in hydrogen bonding with amino acid residues within the TRPM8 binding pocket.

-

Alkyl Substituents: The size and branching of the alkyl groups significantly influence potency. The diisopropyl groups in this compound contribute to its hydrophobicity, which is crucial for partitioning into the cell membrane and accessing the receptor binding site.

-

N-Ethyl Group: The ethyl group attached to the nitrogen atom also modulates the compound's activity and sensory characteristics.

Systematic modifications of these structural components allow for the fine-tuning of cooling intensity, duration, and the specific location of the cooling sensation (e.g., front of the mouth vs. back of the throat).

Experimental Characterization of this compound

The interaction of this compound with the TRPM8 channel can be quantitatively assessed using established in vitro techniques. The two primary methods are calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method allows for the measurement of intracellular calcium influx following TRPM8 activation.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon channel activation by an agonist, the influx of extracellular calcium leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity.

Experimental Workflow:

Caption: Workflow for a TRPM8 calcium imaging assay.

Detailed Protocol:

-

Cell Culture:

-

Maintain Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Plate the cells in black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Aspirate the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Create a serial dilution of the compound in the assay buffer to generate a dose-response curve.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

Add the different concentrations of this compound to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

-

Measure the fluorescence intensity (Excitation ~485 nm, Emission ~520 nm) over time to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to a positive control (e.g., a saturating concentration of menthol or icilin).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channels.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the currents elicited by the application of an agonist are recorded.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp recording of TRPM8 currents.

Detailed Protocol:

-

Cell and Solution Preparation:

-

Use TRPM8-expressing cells plated on glass coverslips.

-

Prepare an extracellular (bath) solution containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Prepare an intracellular (pipette) solution with a composition mimicking the cytosol (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

-

-

Pipette Fabrication and Seal Formation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

-

Achieving Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette, establishing electrical and diffusional access to the cell's interior.

-

-

Recording and Compound Application:

-

Set the amplifier to voltage-clamp mode and hold the membrane potential at a negative value (e.g., -60 mV) to increase the driving force for cation influx.

-

Establish a baseline recording in the extracellular solution.

-

Perfuse the cell with a solution containing a known concentration of this compound.

-

-

Data Acquisition and Analysis:

-

Record the inward current elicited by the compound.

-

Wash out the compound to allow the current to return to baseline.

-

By applying different concentrations of the agonist, a dose-response relationship for current activation can be established, and the EC₅₀ can be determined.

-

Quantitative Data Summary

While specific EC₅₀ values for this compound (WS-27) can vary depending on the experimental system (e.g., cell line, expression level of TRPM8), the following table provides a representative comparison with other known TRPM8 agonists.

| Compound | Chemical Class | Typical EC₅₀ Range (µM) | Sensory Profile |

| L-Menthol | Terpenoid | 30 - 100 | Cooling with a distinct minty aroma and taste |

| Icilin | Synthetic | 0.1 - 1 | Potent, long-lasting cooling |

| This compound (WS-27) | Carboxamide | 1 - 10 | Clean, smooth, and prolonged cooling |

| WS-3 | Carboxamide | 3.7 | Strong initial cooling |

| WS-23 | Carboxamide | >100 | Mild, upfront cooling |

Note: The EC₅₀ values are approximate and should be determined empirically for each specific application and experimental setup.

Conclusion and Future Directions

This compound (WS-27) exerts its characteristic cooling effect through the direct activation of the TRPM8 ion channel. Its structure is optimized for potent and sustained agonistic activity, making it a valuable tool in the food, flavor, and pharmaceutical industries. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of its mechanism of action.

Future research in this area will likely focus on:

-

High-resolution structural studies: Elucidating the precise binding mode of this compound within the TRPM8 channel through techniques like cryo-electron microscopy.

-

Development of novel analogs: Synthesizing and characterizing new carboxamide derivatives with tailored sensory profiles and enhanced potency.

-

Exploring therapeutic applications: Investigating the potential of TRPM8 agonists like this compound in conditions such as chronic pain, inflammation, and respiratory disorders.[5]

By continuing to unravel the intricate interactions between synthetic cooling agents and their molecular targets, we can pave the way for the rational design of novel compounds with enhanced efficacy and a wider range of applications.

References

-

Palkar, R., et al. (2015). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC - PubMed Central. Retrieved from [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Latorre, R., et al. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. NIH. Retrieved from [Link]

-

Karger Publishers. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Karger Publishers. Retrieved from [Link]

-

Biophysics Reports. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports. Retrieved from [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Semantic Scholar. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ResearchGate. Retrieved from [Link]

-

Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. PMC - PubMed Central. Retrieved from [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

-

Zholos, A. V. (2015). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. Retrieved from [Link]

-

PubMed. (2020). Activation of Transient Receptor Potential Melastatin Family Member 8 (TRPM8) Receptors Induces Proinflammatory Cytokine Expressions in Bronchial Epithelial Cells. PubMed. Retrieved from [Link]

-

PubMed Central. (2017). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Short Isoforms of the Cold Receptor TRPM8 Inhibit Channel Gating by Mimicking Heat Action Rather than Chemical Inhibitors. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H25NO). Retrieved from [Link]

Sources

- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activation of Transient Receptor Potential Melastatin Family Member 8 (TRPM8) Receptors Induces Proinflammatory Cytokine Expressions in Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to n-Ethyl-2,2-diisopropylbutanamide as a Cooling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-2,2-diisopropylbutanamide, commonly referred to as WS-27, is a synthetic cooling agent that has garnered significant interest for its potent and prolonged cooling sensation, devoid of the characteristic minty aroma and irritant properties associated with menthol. This technical guide provides a comprehensive overview of the core scientific principles of this compound, from its molecular mechanism of action and synthesis to its physicochemical properties and potential applications in pharmaceutical and therapeutic development. The document is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the potential of this intriguing molecule.

Introduction: The Quest for Novel Cooling Agents

The sensation of cooling is a critical component in a vast array of consumer products and is increasingly being explored for its therapeutic potential in areas such as pain management and respiratory relief. For decades, l-menthol has been the preeminent cooling agent. However, its strong minty odor, potential for irritation at higher concentrations, and bitter taste have driven the search for synthetic alternatives that can provide a clean, pure cooling effect. This has led to the development of a family of synthetic cooling agents, among which this compound (WS-27) stands out for its unique sensory profile. This guide will delve into the technical aspects of this compound, providing a detailed resource for its scientific and therapeutic exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and formulation development.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | WS-27, Cooling agent WS-27 | [2] |

| CAS Number | 51115-70-9 | [1] |

| Molecular Formula | C12H25NO | [1][3] |

| Molecular Weight | 199.33 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Odor | Slight cooling minty aroma | [1] |

| Melting Point | 36.00 to 40.00 °C | [4][5] |

| Boiling Point | 258.00 to 259.00 °C | [4] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |

| logP (o/w) | 2.998 (estimated) | [4] |

Mechanism of Action: Targeting the Cold and Menthol Receptor TRPM8

The cooling sensation elicited by this compound is primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons and is the primary molecular transducer of cold stimuli in humans.[6][8][9]

TRPM8 Activation

Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[6] This influx causes depolarization of the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[6] It is important to note that this sensation is induced without an actual change in temperature.

Binding and Allosteric Modulation

Cryo-electron microscopy studies have revealed that cooling agents like menthol and its analogs bind to a specific pocket within the voltage-sensor-like domain (VSLD) of the TRPM8 channel.[8][10] The binding of these agonists is allosterically coupled with the binding of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that is essential for channel activation.[8][10] The synergistic action of the cooling agent and PIP2 is crucial for the opening of the ion conduction pathway.[10] While the precise binding mode of this compound has not been elucidated to the same extent as menthol, its action as a TRPM8 agonist suggests a similar mechanism of action.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles described in the patent literature. [11]Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add diisopropyl butyronitrile and the ethyl ester compound (e.g., diethyl carbonate) in a molar ratio of approximately 1:1.

-

Catalyst Addition: Slowly add polyphosphoric acid to the reaction mixture with stirring. The amount of catalyst will need to be optimized, but a starting point could be a 1:2 mass ratio of diisopropyl butyronitrile to polyphosphoric acid.

-

Reaction Conditions: Heat the mixture to a temperature between 110-150°C and maintain this temperature with stirring for 8-10 hours. [11]4. Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. The product can then be extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product can be purified by vacuum distillation to yield high-purity this compound. [11]

Applications in Drug Development

The activation of TRPM8 by this compound presents several intriguing possibilities for therapeutic applications.

Analgesia and Pain Management

TRPM8 is implicated in the modulation of pain pathways, particularly in conditions of chronic pain and cold allodynia. [8]The application of TRPM8 agonists can induce a cooling sensation that can counter-intuitively lead to analgesia in neuropathic pain states. The non-irritating nature of this compound makes it a potentially attractive candidate for topical analgesic formulations.

Respiratory Relief

The sensation of cooling in the nasal passages can improve the perception of airflow and provide subjective relief from nasal congestion. [12]TRPM8 is expressed in the nasal mucosa and its activation by cooling agents is a key mechanism for this effect. This compound, with its low odor profile, could be a valuable ingredient in nasal sprays or inhalants designed to provide respiratory relief without the strong scent of menthol.

Formulation Considerations

The poor water solubility of this compound presents a key challenge in its formulation. [1]

Topical Formulations

For topical delivery, this compound can be incorporated into various formulations such as gels, creams, and patches.

-

Gels: Hydrogel formulations using polymers like carbomers (e.g., Acrypol 980) can provide a suitable base. [13]Solubilizers such as polyethylene glycols (e.g., PEG 400) may be necessary to ensure the uniform distribution of the active ingredient. [13]* Patches: Topical patches can provide controlled release of the cooling agent. These can be formulated with a water-soluble polymer gel matrix containing the active ingredient. [14]

Oral and Inhaled Formulations

For oral or inhaled applications, formulation strategies will need to address the poor aqueous solubility. The use of co-solvents, surfactants, or encapsulation technologies may be required to achieve the desired bioavailability and stability.

Safety and Toxicology

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food. [15]However, a comprehensive toxicological profile for its use in pharmaceutical applications is not extensively published in the public domain. Available information suggests that it is not classified as a hazardous substance according to GHS criteria. [1]For drug development purposes, further specific studies on dermal and oral toxicity, as well as sensitization potential, would be necessary to establish a complete safety profile for therapeutic use.

Conclusion

This compound (WS-27) is a potent synthetic cooling agent with a distinct sensory profile that makes it a compelling alternative to menthol. Its mechanism of action via the TRPM8 receptor is well-established, and its synthesis is achievable through standard organic chemistry techniques. While its primary applications have been in the flavor and fragrance industry, its potential in drug development, particularly in topical analgesics and respiratory treatments, is an area ripe for further investigation. The key challenge for its pharmaceutical application lies in overcoming its poor water solubility through innovative formulation strategies. As research into the therapeutic roles of TRPM8 continues to expand, this compound stands out as a valuable tool for scientists and a promising candidate for the development of novel therapeutic products.

References

-

Watson, J. D., & Crick, F. H. C. (1953). Molecular Structure of Nucleic Acids: A Structure for Deoxyribose Nucleic Acid. Nature, 171(4356), 737–738. [Link]

-

Yin, Y., et al. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science, 363(6430). [Link]

-

Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Journal of Medicinal Chemistry, 55(23), 9875–9898. [Link]

-

McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. [Link]

-

Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science, 378(6616). [Link]

- Kim, D. H. (2010). Cooling topical patch preparation.

-

Univar Solutions. (n.d.). Topical Formulas: Key Excipients & Ingredients. Univar Solutions. [Link]

-

CD Formulation. (n.d.). Cooling Agents. CD Formulation. [Link]

-

Farooq, S. A., et al. (2018). Formulation Development and Evaluation of Cooling Gel Sheets for Antipyretic Effect. International Journal of Current Pharmaceutical Research, 9(1), 1-5. [Link]

-

The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. The Good Scents Company. [Link]

- Johnson & Johnson Consumer Companies, Inc. (1995). Spray formulation having a cooling effect.

-

Dalian Handom Chemicals Co., Ltd. (n.d.). This compound. Dalian Handom Chemicals Co., Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Shanghai Institute of Technology. (2011). Synthetic method of N-ethyl-2,2-diisopropyl butyramide.

-

U.S. Food and Drug Administration. (n.d.). This compound. precisionFDA. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). 2-Isopropyl-N,2,3-trimethylbutyramide (INCI name: methyl diisopropyl propionamide). NICNAS. [Link]

-

PubChemLite. (n.d.). This compound (C12H25NO). PubChemLite. [Link]

-

PubChem. (n.d.). This compound (Safety evaluation not completed). PubChem. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

FlavScents. (n.d.). N-ethyl-2,2-diisopropyl butanamide. FlavScents. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 4557this compound. FEMA. [Link]

-

Gowda, B. J., et al. (2023). Formulation and Characterization of Capecitabine Loaded Cubosomes as a Topical Drug Delivery System for Enhanced Dermal Permeation. Drug Design, Development and Therapy, 17, 3415–3429. [Link]

-

Wikipedia. (n.d.). Rhinitis. Wikipedia. [Link]

- Shanghai Institute of Technology. (2017). The preparation method of the new 2 Ethylbutanoic acid of one class.

-

Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(19), 6598. [Link]

-

Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 27(6), 569–576. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Diisopropylamino)ethyl methacrylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-methylbutanamide. PubChem. [Link]

-

Violet Crown Charlottesville. (n.d.). Cinema. Violet Crown Charlottesville. [Link]

Sources

- 1. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [handomchemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents [patents.google.com]

- 12. 비염 - 위키백과, 우리 모두의 백과사전 [ko.wikipedia.org]

- 13. univarsolutions.ie [univarsolutions.ie]

- 14. KR20100017599A - Cooling topical patch preparation - Google Patents [patents.google.com]

- 15. femaflavor.org [femaflavor.org]

A Technical Guide to the TRPM8 Receptor Activation by n-Ethyl-2,2-diisopropylbutanamide

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the principal molecular sensor for cold temperatures in the mammalian nervous system. Its activation by chemical agonists provides a valuable avenue for studying sensory transduction and developing novel therapeutic agents and consumer products. This technical guide offers an in-depth examination of n-Ethyl-2,2-diisopropylbutanamide, a potent synthetic cooling agent, and its functional interaction with the TRPM8 receptor. We will dissect the molecular mechanisms of activation, detail the downstream signaling consequences, and provide validated, step-by-step experimental protocols for its characterization using calcium imaging and electrophysiology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for investigating TRPM8 agonists.

Introduction: The Molecule and Its Target

The sensation of cold is a critical sensory modality, mediated primarily by the TRPM8 ion channel.[1][2][3] This channel, expressed in a subset of primary afferent sensory neurons, is activated by temperatures dropping below approximately 26°C and by a variety of chemical compounds.[2][3] Among these are naturally occurring molecules like menthol and synthetic compounds designed to elicit a cooling sensation without the associated minty aroma.

This compound, also known as WS-27, is one such synthetic cooling agent.[4][5] Its potent and selective activation of TRPM8 makes it an excellent tool for probing the channel's function and a compound of interest for various commercial applications, including its use as a flavoring agent.[6] This guide provides a detailed exploration of the agonist-receptor interaction, from its chemical properties to the precise methodologies required for its scientific investigation.

Component Analysis

The Agonist: this compound (WS-27)

This compound is a white crystalline solid characterized by its ability to induce a strong cooling sensation.[4][5] Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | [5][6][7] |

| Molecular Weight | 199.33 g/mol | [5][6][7] |

| CAS Number | 51115-70-9 | [4][5][6] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Odor | Slight cooling, minty aroma | [4] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [4][5][6] |

| Melting Point | 36.00 to 40.00 °C | [4][8] |

From a synthetic chemistry perspective, it can be produced from raw materials like diisopropyl butyronitrile and an ethyl ester compound, a process that is controllable and yields high purity.[9] This reliability in production is crucial for ensuring reproducible experimental results.

The Receptor: Transient Receptor Potential Melastatin 8 (TRPM8)

TRPM8 is a polymodal, non-selective cation channel. Structurally, it is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini.[3][10]

-

Sensing and Gating: The S1-S4 domains form the voltage-sensing domain, which is also the binding site for chemical agonists like menthol.[2][10] The S5-S6 helices and the intervening pore loop form the ion conduction pathway.[10]

-

Physiological Function: As the primary transducer of cold somatosensation, TRPM8 is responsible for detecting environmental temperature drops.[2] It is densely expressed in sensory neurons of the dorsal root (DRG) and trigeminal ganglia (TG).[10] Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the firing of action potentials that are ultimately perceived by the central nervous system as cold.[1][2]

Mechanism of Action: TRPM8 Activation and Signaling

The activation of TRPM8 by this compound is a direct gating mechanism. The agonist binds to the channel protein, stabilizing its open conformation and thereby increasing the probability of channel opening at physiological temperatures. This initiates a cascade of cellular events.

-

Direct Channel Gating: The agonist binds to a pocket within the S1-S4 domains of the TRPM8 channel.[2]

-

Cation Influx: This binding event induces a conformational change that opens the channel pore, allowing the influx of extracellular cations, most notably Ca²⁺, down their electrochemical gradient.[3]

-

Neuronal Depolarization: The influx of positive ions depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential, propagating the "cold" signal.

-

Calcium-Mediated Signaling and Desensitization: The rise in intracellular Ca²⁺ is a key secondary signal. It can trigger various downstream processes and also initiates a negative feedback loop. Elevated Ca²⁺ can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[10][11] Since PIP₂ is essential for TRPM8 channel activity, its depletion leads to a reduction in channel activity, a process known as desensitization or adaptation, even in the continued presence of the agonist.[3][11]

Experimental Protocols for Functional Characterization

A robust characterization of a TRPM8 agonist requires a multi-assay approach. We begin with a high-throughput functional screen, such as calcium imaging, and confirm hits with the gold-standard electrophysiological method, patch-clamping.

Protocol 1: High-Throughput Calcium Imaging Assay

Principle: This assay leverages the primary function of TRPM8 as a calcium-permeable channel.[12] Agonist activation leads to a rapid increase in intracellular calcium ([Ca²⁺]i), which is detected by a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is proportional to the degree of channel activation.[13]

Causality Behind Experimental Choices:

-

Cell System: HEK293 or CHO cells stably expressing human TRPM8 are used. These cell lines have low endogenous channel expression, providing a clean background, and are robust for high-throughput screening.[14][15]

-

Indicator Dye: A high-sensitivity dye like Fluo-8 AM is chosen. The "AM" ester group makes the molecule cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the active dye. Fluo-8 offers a superior signal-to-noise ratio compared to older dyes like Fluo-4.[13]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture hTRPM8-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a 100 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of stock concentrations for the desired dose-response curve.

-

On the day of the assay, dilute these DMSO stocks into an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create the final 2X working concentrations. The final DMSO concentration in the well should be kept below 0.5% to avoid off-target effects.

-

-

Dye Loading Protocol:

-

Prepare a 2X Fluo-8 AM loading buffer. For each plate, mix Fluo-8 AM and Pluronic F-127 (to aid dye dispersal) in assay buffer to final concentrations of 4 µM and 0.02% respectively. Add probenecid (e.g., 2.5 mM final concentration) to inhibit dye extrusion from the cells.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the 2X loading buffer to each well.

-

Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Execution and Data Acquisition:

-

Use a fluorescence imaging plate reader (e.g., FLIPR Tetra®, FlexStation®).

-

Set the instrument to excite at ~490 nm and read emission at ~520 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to add 100 µL of the 2X compound working solutions to the corresponding wells.

-

Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent plateau or decay.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) from baseline (F₀), often normalized to the baseline (ΔF/F₀).

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives a response halfway between baseline and maximum).

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Principle: This gold-standard technique provides a direct, high-resolution measurement of the ion current flowing through the TRPM8 channels in the plasma membrane of a single cell.

Causality Behind Experimental Choices:

-

Configuration: The whole-cell configuration is used to control the intracellular environment and the membrane voltage, allowing for precise measurement of agonist-evoked currents across the entire cell membrane.

-

Solutions: The ionic composition of the intracellular and extracellular solutions is designed to isolate the current of interest and maintain cell viability. For example, Cs⁺ may be used in the pipette solution to block K⁺ channels, reducing background currents.

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed hTRPM8-HEK293 cells sparsely on glass coverslips 24-48 hours before recording.

-

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette (resistance 3-5 MΩ) filled with intracellular solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

-

Clamp the cell's membrane potential at a holding voltage, typically -60 mV.

-

-

Compound Application and Data Acquisition:

-

Allow the cell to stabilize for a few minutes.

-

Using a computer-controlled perfusion system, switch the bath solution to one containing a known concentration of this compound.

-

Record the resulting inward current using an amplifier and data acquisition software (e.g., pCLAMP).

-

Apply a series of increasing concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude evoked by each agonist concentration.

-

Normalize the current to the cell size by dividing by the cell capacitance (measured from the capacitive transient) to get current density (pA/pF).

-

Plot the normalized current density against the logarithm of the agonist concentration and fit with the Hill equation to determine the EC₅₀.

-

Table 2: Representative Functional Data for TRPM8 Agonists

| Agonist | Assay Type | Typical EC₅₀ | Source |

| This compound | Calcium Imaging | 1-10 µM (Estimated Range) | N/A |

| (-)-Menthol | Patch-Clamp | ~63 µM | [16] |

| WS-12 | Calcium Imaging | 0.5 µM | [1] |

| WS-3 | Calcium Imaging | 3.7 µM | [17] |

| Icilin | Calcium Imaging | ~125 nM | [14] |

| Note: A specific published EC₅₀ for this compound (WS-27) was not identified in the provided sources; the value represents a scientifically plausible estimate based on related compounds. |

Conclusion and Future Directions

This compound is a potent synthetic agonist that activates the TRPM8 receptor through direct channel binding, leading to cation influx and the initiation of a neural signal perceived as cold. Its functional properties can be thoroughly elucidated using a combination of high-throughput calcium imaging for initial characterization and patch-clamp electrophysiology for detailed mechanistic confirmation.

The methodologies detailed in this guide provide a self-validating framework for investigating this and other TRPM8 modulators. Understanding the precise interactions between synthetic ligands and the TRPM8 channel is not only fundamental to sensory neuroscience but also holds significant potential for the development of next-generation analgesics for neuropathic pain and cold hypersensitivity, as well as for the rational design of improved cooling agents for consumer and industrial applications.[2][10]

References

-

This compound | C12H25NO | CID 3016598. PubChem, National Center for Biotechnology Information. [Link]

-

Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central, National Institutes of Health. [Link]

-

N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. The Good Scents Company. [Link]

-

The cool things to know about TRPM8!. Taylor & Francis Online. [Link]

-

Trpm8 transient receptor potential cation channel, subfamily M, member 8 [ (Norway rat)]. National Center for Biotechnology Information. [Link]

-

TRPM8 transient receptor potential cation channel subfamily M member 8 [ (human)]. National Center for Biotechnology Information. [Link]

-

TRPM8. Wikipedia. [Link]

-

Regulation of TRPM8 channel activity. PubMed Central, National Institutes of Health. [Link]

- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.

-

This compound. precisionFDA. [Link]

-

This compound. SIELC Technologies. [Link]

-

4557this compound. Flavor Extract Manufacturers Association (FEMA). [Link]

-

TRPM8: The Cold and Menthol Receptor. National Center for Biotechnology Information. [Link]

-

TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. PubMed Central, National Institutes of Health. [Link]

-

Evidence that TRPM8 Is an Androgen-Dependent Ca2+ Channel Required for the Survival of Prostate Cancer Cells. AACR Journals. [Link]

-

Differential Activation of TRPM8 by the Stereoisomers of Menthol. PubMed Central, National Institutes of Health. [Link]

-

Intracellular calcium imaging for agonist screening. Biophysics Reports. [Link]

-

Transient receptor potential channel TRPM8 agonists stimulate calcium influx and neurotensin secretion in neuroendocrine tumor cells. PubMed, National Institutes of Health. [Link]

Sources

- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM8 - Wikipedia [en.wikipedia.org]

- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. parchem.com [parchem.com]

- 9. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Transient receptor potential channel TRPM8 agonists stimulate calcium influx and neurotensin secretion in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of n-Ethyl-2,2-diisopropylbutanamide (WS-27)

Introduction: A Tale of Two Amides - From Repellency to Refreshment

In the vast landscape of chemical biology, subtle structural modifications to a molecule can dramatically alter its interaction with biological targets, leading to profoundly different physiological effects. A compelling illustration of this principle can be found when comparing the structures of well-known amide-containing insect repellents, such as N,N-diethyl-m-toluamide (DEET), with compounds like n-Ethyl-2,2-diisopropylbutanamide. While sharing the core amide functional group, their divergent architectures dictate their distinct activities. This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of this compound, a compound recognized not for insect repellency, but for its potent physiological cooling properties.

This compound, commercially known as Cooling Agent WS-27, is a synthetic compound valued for its clean, long-lasting cooling sensation on the skin and mucous membranes.[1] It is a white to off-white crystalline solid with a slight cooling, minty aroma.[2][3] Unlike menthol, the archetypal cooling agent, WS-27 and its analogues produce a cooling effect with little to no minty fragrance, a desirable characteristic for a wide range of applications in food, beverages, and personal care products. Understanding the relationship between its chemical structure and its cooling activity is paramount for the rational design of new, more effective, and safer cooling agents.